molecular formula C19H23NO3 B1667602 (+)-Armepavine CAS No. 14400-96-5

(+)-Armepavine

Cat. No. B1667602
CAS RN: 14400-96-5
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-KRWDZBQOSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Hepatic Fibrosis

  • Armepavine has demonstrated potential in inhibiting hepatic fibrosis. In studies on rats, it reduced plasma aspartate transaminase and alanine transaminase levels, hepatic alpha-smooth muscle actin expression, and collagen contents. It also affected the fibrosis scores in thioacetamide-induced hepatic fibrosis models, suggesting antifibrotic effects both in vitro and in vivo (Weng et al., 2011).

Autoimmune Diseases

  • (S)-Armepavine from Nelumbo nucifera has shown promise in managing autoimmune diseases like systemic lupus erythematosus (SLE). It inhibited splenocytes proliferation, suppressed interleukin-2 and interferon-gamma gene expressions, and reduced glomerular hypercellularity and immune complexes deposition in MRL/MpJ-lpr/lpr mice. This suggests its potential as an immunomodulator for autoimmune diseases (Liu et al., 2006).

Leukemia Cell Lines

  • Armepavine oxalate was found to induce cell death in the CCRF-CEM leukemia cell line through an apoptotic pathway. It reduced the survival rate of these cells in a dose- and time-dependent manner and was linked to changes in bcl-2 and caspase-3 expressions. This indicates its potential application in leukemia treatment (Jow et al., 2004).

Glomerulonephritis Treatment

  • (S)-Armepavine demonstrated therapeutic effects in a mouse model of autoimmune crescentic glomerulonephritis (ACGN). It reduced glomerular crescents, improved proteinuria and renal dysfunction, and suppressed the activation of nuclear factor (NF)-κB in the kidney. These findings suggest its potential use in treating ACGN (Ka et al., 2010).

Immune Cell Modulation

  • (S)-Armepavine inhibits human peripheralblood mononuclear cell activation. It suppressed PHA-induced PBMC proliferation and cytokine production, indicating its capability to modulate immune responses. This effect was partially attributed to its action on Itk and PLCγ phosphorylation in a PI-3K-dependent manner, highlighting its potential as an immunomodulatory agent (Liu et al., 2007).

Pharmacokinetics

  • Studies have also been conducted to understand the pharmacokinetics of armepavine. A UPLC-MS/MS method was developed to determine armepavine in mouse blood, aiding in the evaluation of its pharmacokinetic behavior. This research is crucial for understanding how armepavine is absorbed, distributed, metabolized, and excreted in the body, which is essential for its application in therapeutics (Geng et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes studying its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317364
Record name (+)-Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Armepavine

CAS RN

14400-96-5
Record name (+)-Armepavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W0AOI5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
996
Citations
TC Weng, CC Shen, YT Chiu… - Journal of …, 2009 - jbiomedsci.biomedcentral.com
… Armepavine synthesized by our method was a racemate with a purity of >95% and was confirmed by NMR analysis. Its NMR spectra were identical with those of (S)-armepavine. This …
Number of citations: 38 jbiomedsci.biomedcentral.com
P Geng, J Luo, Z Weng, Z Fan, B Zhang… - Biomedical …, 2018 - Wiley Online Library
The purpose of this study was to develop an ultra‐performance liquid chromatography with tandem mass spectrometry (UPLC‐MS/MS) method to determine armepavine in mouse blood…
CP Liu, YC Kuo, CC Shen, MH Wu… - Journal of Leucocyte …, 2007 - academic.oup.com
… Akt phosphorylation suggested that (S)-armepavine inhibited Itk, and PLCγ phosphorylation … of (S)-armepavine. Therefore, we concluded that (S)-armepavine inhibited PHA-induced cell …
Number of citations: 40 academic.oup.com
TC Weng, CC Shen, YT Chiu, YL Lin… - Phytotherapy …, 2012 - Wiley Online Library
The aim of this study was to investigate if armepavine (Arm, C 19 H 23 O 3 N) could exert inhibitory effects against hepatic fibrosis in rats. A cell line of rat hepatic stellate cells (HSC‐T6) …
Number of citations: 28 onlinelibrary.wiley.com
JC Orejarena Pacheco, G Lahm… - The Journal of Organic …, 2013 - ACS Publications
The Stevens rearrangement of nitrile-stabilized ammonium ylides in conjunction with the reductive removal of the nitrile function permits the facile construction of α-branched amines …
Number of citations: 45 pubs.acs.org
GM Jow, YC Wu, JH Guh, CM Teng - Life sciences, 2004 - Elsevier
… of armepavines and atherosperminine on the cell survival rate and expression of bcl-2 and caspase-3 in CCRF-CEM cells. Our data have revealed that armepavine … of armepavine MeI …
Number of citations: 19 www.sciencedirect.com
CP Liu, WJ Tsai, CC Shen, YL Lin, JF Liao… - European Journal of …, 2006 - Elsevier
… The results revealed that (S)-armepavine prevented … (S)-armepavine impaired IL-2 and IFN-γ transcripts in human peripheral blood mononuclear cells. We suggest that (S)-armepavine …
Number of citations: 64 www.sciencedirect.com
SM Ka, YC Kuo, PJ Ho, PY Tsai, YJ Hsu, WJ Tsai… - …, 2010 - academic.oup.com
Objective. Intra-renal T cells and macrophages play a key pathogenic role in the development and progression of glomerular crescents. We aimed to establish (S)-armepavine [(S)-ARM]…
Number of citations: 15 academic.oup.com
CF Chang, CY Huang, YC Huang, KY Lin… - Synthetic …, 2010 - Taylor & Francis
… In summary, a concise route to armepavine 1 and nuciferine 2 and 3 has been achieved in … to give access to a variety of different armepavine and nuciferine analogs. The preparation of …
Number of citations: 22 www.tandfonline.com
Y Sekine, A Brossi - Journal of natural products, 1990 - ACS Publications
(±)-Armepavine [31 prepared by Bischler-Napieralski synthesis afforded, on reaction with (5M—)-1-pheny lethy lisocyanate, ureas 4 and 5which were separated and pur-ified by …
Number of citations: 11 pubs.acs.org

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